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Compound of Interest
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Uridylyl-2'-5'-uridine ammonium

salt

CAS No.: 108321-54-6

Cat. No.: B1355247 Get Quote

A Guide to the Use of 2'-5' Oligoadenylate (2-5A) and its Analogs

A Note on the Topic: Initial searches for "Uridylyl-2'-5'-uridine" (2'-5' UU) as a specific tool for

studying innate immunity did not yield sufficient information in the current scientific literature.

This molecule does not appear to be a commonly used or documented modulator of the RNase

L pathway. Therefore, this guide has been developed to focus on the established and critical

tools used for this purpose: 2'-5' Oligoadenylates (2-5A), the natural activators of RNase L, and

their synthetic analogs. This note provides the in-depth technical guidance required to

effectively utilize these molecules in research.

Introduction: The OAS-RNase L Axis, a Cornerstone
of Antiviral Defense
The innate immune system serves as the first line of defense against invading pathogens.[1] A

critical and highly regulated arm of this system is the 2'-5' oligoadenylate (2-5A) synthetase

(OAS)-RNase L pathway.[2][3] This pathway is integral to the interferon (IFN)-mediated antiviral

state. Upon viral infection, the presence of double-stranded RNA (dsRNA), a common viral

replication intermediate, triggers the activation of OAS family proteins.[4][5] Activated OAS

enzymes polymerize ATP into a series of short oligoadenylates with unique 2'-5'

phosphodiester linkages, collectively known as 2-5A.[2][4][5]
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The sole established function of 2-5A is to act as a highly specific second messenger for

Ribonuclease L (RNase L).[3] RNase L exists as a latent, inactive monomer in the cytoplasm.

[4] The binding of 2-5A to the ankyrin repeat domain of RNase L induces its dimerization,

leading to the activation of its endoribonuclease domain.[6] Activated RNase L then cleaves

single-stranded viral and cellular RNAs, primarily at "UpUp" and "UpAp" dinucleotide

sequences.[2][7] This widespread RNA degradation has profound consequences, including the

direct destruction of viral genomes, inhibition of protein synthesis, induction of apoptosis, and

amplification of the innate immune response through the generation of small RNA fragments

that can activate other pattern recognition receptors.[4][6][8]

Given its central role, the ability to precisely activate and study the RNase L pathway is crucial

for virology, immunology, and cancer research. This guide details the use of exogenous 2-5A

and its analogs to specifically probe the function and downstream consequences of RNase L

activation.

Molecular Tools for RNase L Interrogation
Direct activation of RNase L in experimental systems bypasses the need for dsRNA and OAS

activation, allowing for a focused investigation of RNase L-specific effects.

Compound Description Primary Application Key Considerations

2'-5' Oligoadenylate

(2-5A)

The natural,

biologically active

trimer or tetramer of

2'-5' linked adenosine

monophosphate (e.g.,

pppA(2'p5'A)n).

Gold standard for in

vitro and cell-based

activation of RNase L.

Rapidly degraded by

phosphodiesterases in

cells and extracts.

Requires delivery into

cells via transfection

or permeabilization.

Non-hydrolyzable 2-

5A Analogs

Synthetic versions of

2-5A modified to resist

degradation by

cellular

phosphodiesterases.

Provide sustained

activation of RNase L

in cellular assays.

Ideal for longer-term

studies of RNase L-

induced phenotypes

like apoptosis.

Ensure the specific

analog has been

validated for RNase L

activation. Delivery

into cells is still

required.
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Signaling Pathway and Experimental Overview
The Canonical OAS-RNase L Activation Pathway
The following diagram illustrates the sequence of events from dsRNA recognition to RNase L-

mediated RNA decay.
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Caption: Workflow for cell-based RNase L activation studies.

Protocols
Protocol 1: In Vitro RNase L Activity Assay using a FRET
Probe
This protocol provides a method to measure the enzymatic activity of purified RNase L or to

screen for inhibitors in vitro.
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Principle: A synthetic single-stranded RNA oligonucleotide is labeled at its 5' end with a

fluorophore (e.g., FAM) and at its 3' end with a quencher (e.g., BHQ-1). In its intact state, the

proximity of the quencher to the fluorophore suppresses the fluorescent signal. Upon cleavage

of the probe by activated RNase L, the fluorophore and quencher are separated, resulting in an

increase in fluorescence that can be measured over time.

Materials:

Purified recombinant human RNase L

2-5A trimer (pppA2'p5'A2'p5'A)

FRET RNA probe (e.g., 5'-

FAM/UUAUCAAAUUCUUAUUUGCCCCAUUUUUUUGGUUUA/BHQ1-3')

RNase L Assay Buffer: 20 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl₂, 1 mM DTT.

96-well black, flat-bottom plates

Fluorescence plate reader

Procedure:

Prepare Reagents:

Thaw all components on ice.

Prepare a 2X RNase L solution (e.g., 50 nM) in Assay Buffer.

Prepare a 4X solution of 2-5A activator (e.g., 40 nM) in Assay Buffer. For a no-activator

control, use Assay Buffer alone.

Prepare a 4X solution of the FRET probe (e.g., 400 nM) in Assay Buffer.

Set up the Reaction:

In a 96-well plate, add reagents in the following order for a final volume of 50 µL:
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25 µL of 2X RNase L solution (or buffer for no-enzyme control).

12.5 µL of 4X 2-5A solution (or buffer for no-activator control).

12.5 µL of 4X FRET probe solution.

Kinetic Measurement:

Immediately place the plate in a fluorescence plate reader pre-warmed to 30°C.

Measure fluorescence (e.g., Excitation: 485 nm, Emission: 520 nm) every 2 minutes for

60-90 minutes.

Data Analysis:

Subtract the background fluorescence from the no-enzyme control wells.

Plot fluorescence intensity versus time. The initial velocity of the reaction (the slope of the

linear phase) is proportional to RNase L activity.

Self-Validation and Controls:

Negative Control 1 (No Enzyme): Ensures the probe is stable and not degrading

spontaneously.

Negative Control 2 (No 2-5A): Confirms that RNase L is latent and its activity is strictly

dependent on the 2-5A activator.

Positive Control: The complete reaction with enzyme and 2-5A demonstrates maximal

activity.

Protocol 2: Analysis of RNase L Activation in Cultured
Cells via rRNA Cleavage
This protocol describes how to specifically activate RNase L in cells using transfected 2-5A and

to assess its activity by observing the characteristic cleavage of ribosomal RNA (rRNA).
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Principle: Activated RNase L cleaves cellular RNAs, including abundant 18S and 28S rRNAs,

at specific sites. This results in a characteristic pattern of degradation products that can be

readily visualized by capillary or gel electrophoresis, serving as a robust indicator of prior

RNase L activity in the cell. [4][9] Materials:

A549 cells (or other suitable cell line)

A549 RNase L knockout (KO) cells (critical control)

2-5A trimer

Lipid-based transfection reagent (e.g., Lipofectamine™ 2000)

Opti-MEM™ or other serum-free medium

Total RNA extraction kit

Agilent Bioanalyzer or similar capillary electrophoresis system (or standard agarose gel

electrophoresis equipment)

Procedure:

Cell Seeding:

The day before transfection, seed A549 wild-type (WT) and RNase L KO cells in 6-well

plates at a density that will result in 70-80% confluency on the day of transfection.

Transfection Complex Preparation (per well):

Mixture A: Dilute 5 µL of transfection reagent in 250 µL of Opti-MEM™. Incubate for 5

minutes at room temperature.

Mixture B: Dilute 2-5A to a final desired concentration (e.g., 1 µM) in 250 µL of Opti-

MEM™.

Combine Mixture A and Mixture B, mix gently, and incubate for 20 minutes at room

temperature to allow complexes to form.
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Cell Treatment:

Remove the growth medium from the cells and wash once with PBS.

Add the 500 µL of 2-5A-transfection reagent complex to each well.

Incubate the cells at 37°C in a CO₂ incubator for 4-6 hours.

RNA Extraction:

After incubation, lyse the cells directly in the well using the lysis buffer from your total RNA

extraction kit.

Purify total RNA according to the manufacturer's protocol.

Analysis of rRNA Cleavage:

Quantify the extracted RNA.

Analyze ~250-500 ng of total RNA using an Agilent Bioanalyzer with an RNA 6000 Nano

kit.

Alternatively, run 1-2 µg of total RNA on a 1.2% denaturing agarose gel and visualize with

a fluorescent nucleic acid stain.

Data Interpretation:

In the electropherogram from WT cells treated with 2-5A, observe the degradation of the

28S and 18S rRNA peaks and the appearance of distinct smaller RNA fragments. [9] * The

mock-treated WT cells and the 2-5A-treated RNase L KO cells should show intact 28S and

18S rRNA peaks, confirming the specificity of the cleavage to RNase L activity. [9]

Causality and Trustworthiness: The use of RNase L knockout cells is paramount.

Observing rRNA cleavage in WT cells but not in KO cells under the same treatment

conditions provides definitive evidence that the effect is caused by RNase L and not by

transfection-related cytotoxicity or off-target effects of 2-5A.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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